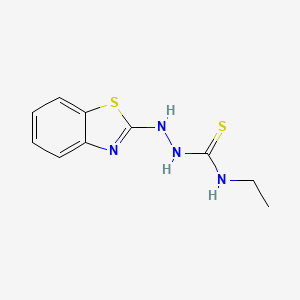

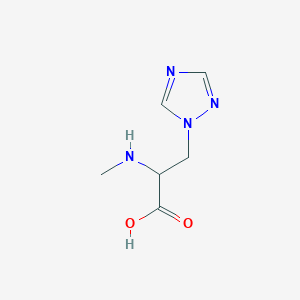

![molecular formula C9H11NOS B2948120 N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide CAS No. 1247857-58-4](/img/structure/B2948120.png)

N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide” is a chemical compound that belongs to the class of organic compounds known as thiophenes . Thiophenes are compounds containing a ring of four carbon atoms and one sulfur atom . The molecular formula of this compound is C18H17NS .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of 2-picolyl amine with 5-methyl thiophene-2-carboxaldehyde . Another method involves the reaction of 2-methylthiophene with acetic anhydride . The synthesis of thiophene derivatives often involves reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis

The molecular structure of similar compounds shows that the methylthiophene group makes a dihedral angle with respect to the plane defined by the nitroaniline ring . Within the aniline ring, the nitro group is nearly coplanar with the phenyl ring .Chemical Reactions Analysis

The chemical reactions involving similar compounds include the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . Another reaction involves 2-Acetyl-5-methylthiophene reacting with 1,2-bis(5-formyl-2-methylthiophen-3-yl)cyclopentene via Aldol condensation to form a chalcone with photochromic property .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds show that they have a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . They are soluble in most organic solvents like alcohol and ether but insoluble in water .Wirkmechanismus

Target of action

The compound contains a thiophene ring, which is a common structural motif in many biologically active compounds . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Biochemical pathways

Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Given the biological activities associated with thiophene derivatives, it could potentially be involved in a variety of cellular processes .

Result of action

The result of the compound’s action would depend on its specific targets and mode of action. Given the range of activities associated with thiophene derivatives, it could potentially have a variety of effects at the molecular and cellular levels .

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide in lab experiments is its ability to selectively target cancer and microbial cells while leaving normal cells unharmed. This makes it a potentially safer alternative to traditional chemotherapy drugs. However, one limitation of the compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential use as a therapeutic agent for other diseases, such as viral infections. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesemethoden

The synthesis of N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide involves the reaction between 5-methylthiophene-2-carboxaldehyde and propargylamine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide has been used in scientific research for various purposes. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. The compound has also been investigated for its antimicrobial properties and has shown promising results against various bacterial and fungal strains.

Eigenschaften

IUPAC Name |

N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-3-9(11)10-6-8-5-4-7(2)12-8/h3-5H,1,6H2,2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYERALAREFOCHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CNC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

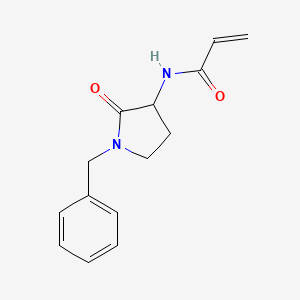

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2948043.png)

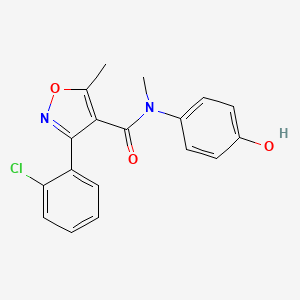

![N-(5-chloro-2-methoxyphenyl)-2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2948047.png)

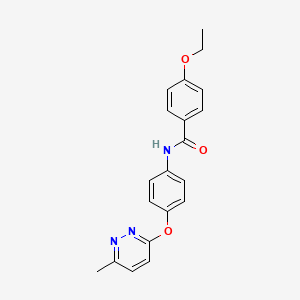

![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B2948048.png)

![3,4,5,6-tetrachloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2948049.png)

![N-methyl-2-(naphthalene-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2948050.png)

![5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2948052.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride](/img/structure/B2948055.png)

![2-[(Oxan-4-yl)methoxy]pyridine](/img/structure/B2948056.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2948058.png)